molecular formula C17H13BrN2O4 B2484937 6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide CAS No. 831229-96-0

6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2484937
CAS No.: 831229-96-0
M. Wt: 389.205
InChI Key: MHZVBCRSWBNEEU-UHFFFAOYSA-N
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Description

6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C17H13BrN2O4 and its molecular weight is 389.205. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

Scientific studies have explored the synthesis and structural characterization of chromene derivatives, providing a foundation for understanding the chemical and physical properties of 6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide. For instance, Reis et al. (2013) detailed the crystallization and structural details of similar chromene compounds, highlighting the diverse polymorphic forms these compounds can exhibit and their anti-rotamer conformation, which could be relevant for understanding the structural aspects of the target compound (Reis et al., 2013).

Pharmaceutical Research Applications

A significant area of research has been the exploration of chromene derivatives as pharmaceutical agents. Thimm et al. (2013) investigated the use of a closely related compound as a potent and selective agonist for the GPR35 receptor, demonstrating the potential therapeutic applications of chromene derivatives in treating conditions associated with this receptor. The study's findings on the synthesis, radiolabeling, and pharmacological evaluation provide insights into the drug development process for targeting G protein-coupled receptors (Thimm et al., 2013).

Fluorescence and Photophysical Properties

Chromene derivatives have been studied for their fluorescence and photophysical properties, which are critical for applications in material science and as fluorescent markers in biological research. Shi et al. (2017) synthesized and characterized benzo[c]coumarin carboxylic acids, including derivatives with structural similarities to the target compound, and investigated their fluorescence properties in various states. This research points to the potential use of chromene derivatives in developing new fluorescent materials or probes (Shi et al., 2017).

Material Science Applications

In material science, chromene derivatives have been utilized in the synthesis of polymers with unique properties. Nechifor (2009) explored the incorporation of coumarin chromophores into aromatic polyamides, demonstrating how the photophysical properties of chromene derivatives can enhance the functionality of polymeric materials. This research could provide a basis for integrating this compound into advanced materials with specific optical or electronic properties (Nechifor, 2009).

Properties

IUPAC Name

6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O4/c1-23-14-8-12(18)6-11-7-13(17(22)24-15(11)14)16(21)20-9-10-2-4-19-5-3-10/h2-8H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZVBCRSWBNEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.